molecular formula C13H20O B1615387 2-Heptylphenol CAS No. 5284-22-0

2-Heptylphenol

Cat. No. B1615387
CAS RN: 5284-22-0
M. Wt: 192.3 g/mol
InChI Key: FIWYWGLEPWBBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptylphenol is a chemical compound with the molecular formula C13H20O . It is also known by other names such as Heptylphenol and Phenol, 2-heptyl .


Synthesis Analysis

The synthesis of phenols like 2-Heptylphenol can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 2-Heptylphenol consists of 13 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The InChIKey for 2-Heptylphenol is FIWYWGLEPWBBQU-UHFFFAOYAA .


Chemical Reactions Analysis

Phenols like 2-Heptylphenol can be analyzed using open-tubular, capillary column gas chromatography procedures . This method is effective for a wide range of compounds and can be used for both single-column and dual-column/dual-detector approaches .

Scientific Research Applications

  • Cancer Research and Treatment :

    • Small molecule inhibitors targeting cancer metabolism and epigenetics have been a focus, with the discovery of compounds that inhibit both nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC). These compounds, like compound 35, have shown potential in inducing cell apoptosis and autophagy in cancer cells, demonstrating effectiveness in vivo in antitumor efficacy in the HCT116 xenograft model (Dong et al., 2017).
  • Environmental Toxicology :

    • The toxicity and toxicokinetics of 4-heptylphenol in juvenile Atlantic cod were studied to assess environmental concerns due to its hydrophobic properties and slow biodegradation. The study found moderate hydrophobicity and toxicity to juvenile cod, with a significant bioconcentration factor, indicating potential environmental risks (Tollefsen et al., 1998).
  • Polyphenol Research :

    • Polyphenols have been studied extensively for their biological activities and applications in medical, cosmetic, dietary supplement, and food industries. Recent advancements in polyphenol research highlight their interaction with microbiomes and mitochondria, their metabolism, and health benefits, including roles in disease prevention and as prophylactic measures (Rajha et al., 2021).
  • Herbicidal Properties :

    • The phytotoxic activity of the allelochemical 2,4-Di-Tert-butylphenol was evaluated on two weed species, indicating its potential as a natural herbicide. The study demonstrated significant effects on weed growth parameters, suggesting its application in weed management (Chuah et al., 2016).
  • Photocyclization and Photoaddition Reactions :

    • The photochemistry of benzannelated derivatives of 2-phenylphenol was studied, revealing various reactions including reverse proton transfer, addition of hydroxylic solvents, and electrocyclic ring closure. This research provides insights into the reactions of quinone methides following excited-state proton transfer to aromatic carbon atoms (Lukeman et al., 2015).

Safety And Hazards

2-Heptylphenol can be harmful if swallowed and can cause skin and eye irritation . It is also very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle this chemical with care, avoiding contact with skin and eyes, and preventing its release into the environment .

properties

IUPAC Name

2-heptylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h7-8,10-11,14H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWYWGLEPWBBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031515
Record name 2-Heptylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptylphenol

CAS RN

5284-22-0, 26997-02-4
Record name 2-Heptylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5284-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, o-heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026997024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Heptylphenol
Reactant of Route 2
Reactant of Route 2
2-Heptylphenol
Reactant of Route 3
Reactant of Route 3
2-Heptylphenol
Reactant of Route 4
Reactant of Route 4
2-Heptylphenol
Reactant of Route 5
Reactant of Route 5
2-Heptylphenol
Reactant of Route 6
Reactant of Route 6
2-Heptylphenol

Citations

For This Compound
23
Citations
N Niimura, T Miyakoshi, J Onodera, T Higuchi - Journal of Analytical and …, 1996 - Elsevier
… the relative peak intensity of 2-heptylphenol is the highest in Rhus vernict~tir-u lacquer film, while in the Rhus … Therefore, as shown in Scheme 2, the highest yield of 2-heptylphenol …
Number of citations: 88 www.sciencedirect.com
PD Lamson, RW Stoughton, AD Bass - Journal of Pharmacology …, 1936 - cabdirect.org
… Testing their action against pig ascaris in vitro, they find that p-chlorocarvacrol, 4-chloro-2-hexylphenol and 4-chloro-2-heptylphenol have marked ascaricidal properties. KS …
Number of citations: 7 www.cabdirect.org
N Niimura, T Miyakoshi, J Onodera, T Higuchi - Archaeometry, 1999 - Wiley Online Library
… Therefore, the highest yield of 2-methylphenol and 2-heptylphenol can be attributed to the preferential cleavage at the position 0 to the aromatic ring of 3-alkylcatechols and at the …
Number of citations: 52 onlinelibrary.wiley.com
N Niimura, T Miyakoshi - Journal of the Mass Spectrometry Society of …, 2003 - jstage.jst.go.jp
… Additionally, the peak intensity of 2-heptenylphenol and 2-heptylphenol are the highest in Rhus vernicifera (Japan) lacquer film, while in the Rhus succedanea (North Vietnam) and …
Number of citations: 67 www.jstage.jst.go.jp
YY Wan, R Lu, YM Du, T Honda, T Miyakoshi - International Journal of …, 2007 - Elsevier
The lacquer trees in Donglan of Guangxi Province, China, were identified totally as the species Rhus succedanea found in Vietnam and Taiwan region, based on the results of pyrolysis-…
Number of citations: 34 www.sciencedirect.com
R Lu, T Honda, T Miyakoshi - Advanced Gas Chromatography …, 2012 - books.google.com
Oriental lacquer is a reproducible natural product that has been used for thousands of years in Asia. No organic solvent evaporates during the drying process, only water. Because of …
Number of citations: 11 books.google.com
R Lu, Y Kamiya, YY Wan, T Honda… - Journal of analytical and …, 2007 - Elsevier
Laccol, a major component of lacquer sap from Rhus succedanea, was synthesized by a Witting reaction, and then mixed with acetone powder separated from raw lacquer sap to …
Number of citations: 31 www.sciencedirect.com
N Niimura, T Miyakoshi, J Onodera… - … in mass spectrometry, 1996 - Wiley Online Library
Melanorrhoea usitate lacquer film was investigated using two‐stage pyrolysis/gas chromatography/mass spectrometry. Monoenyl and saturated thitsiol components were detected by …
N Niimura, T Miyakoshi, J Onodera… - International Journal of …, 1998 - Taylor & Francis
Two kinds of synthesized lacquer films were investigated and compared with a natural lacquer film using two-stage pyrolysis-gas chromatography mass spectrometry (Py-GC/MS). …
Number of citations: 16 www.tandfonline.com
N NIIMURA, T MIYAKOSHI, Y IIJIMA - Analytical Sciences/Supplements, 2002 - jlc.jst.go.jp
Synthesized lacquer analogue films, which were obtained by the laccase-catalyzed polymerization of two kinds of synthesized urushiol analogues, were investigated by two-stage …
Number of citations: 12 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.